molecular formula C21H23FN6O B13716440 1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B13716440
M. Wt: 394.4 g/mol
InChI Key: RFGCPAYQMVAHEO-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-methylphenyl group, a pyrazinylamino group, and a tetrahydro-indazole carboxamide core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves multiple steps, including the formation of the indazole core and the introduction of the fluoro-methylphenyl and pyrazinylamino groups. Common synthetic routes may involve:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Fluoro-Methylphenyl Group: This step may involve electrophilic aromatic substitution reactions using fluoro-methylbenzene derivatives.

    Attachment of the Pyrazinylamino Group: This can be done through nucleophilic substitution reactions using pyrazine derivatives.

Industrial production methods would likely optimize these steps for scalability, focusing on reaction conditions that maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and chemical processes.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could lead to the development of new pharmaceuticals, particularly in areas like cancer treatment or antimicrobial therapy.

    Industry: Its chemical properties may make it useful in the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can be compared to similar compounds like:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23FN6O

Molecular Weight

394.4 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)-N-[2-(pyrazin-2-ylamino)ethyl]-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C21H23FN6O/c1-14-6-7-15(12-17(14)22)28-18-5-3-2-4-16(18)20(27-28)21(29)26-11-10-25-19-13-23-8-9-24-19/h6-9,12-13H,2-5,10-11H2,1H3,(H,24,25)(H,26,29)

InChI Key

RFGCPAYQMVAHEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(CCCC3)C(=N2)C(=O)NCCNC4=NC=CN=C4)F

Origin of Product

United States

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